molecular formula C9H13NO2S B2744636 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine CAS No. 2055119-33-8

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine

Cat. No.: B2744636
CAS No.: 2055119-33-8
M. Wt: 199.27
InChI Key: OJUSSJOUYDQYAD-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine (CAS 2055119-33-8) is a pyridine-based building block of significant interest in medicinal and organic chemistry research. This compound features both dimethoxymethyl and methylsulfanyl functional groups, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine scaffold is a privileged structure in drug discovery, found in a wide range of clinically approved agents and candidates in development . Researchers utilize such 3,5-disubstituted pyridine derivatives as core templates for designing novel bioactive molecules . Specific areas of investigation for analogous structures include the development of new antimicrobial agents and antituberculosis compounds, where the 3,5-disubstituted pyridine chemotype has demonstrated potent activity against Mycobacterium tuberculosis . The molecular formula of this compound is C 9 H 13 NO 2 S, and it has a molecular weight of approximately 199.3 g/mol . It is characterized as a liquid and requires storage under refrigerated conditions to maintain stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(dimethoxymethyl)-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-11-9(12-2)7-4-8(13-3)6-10-5-7/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUSSJOUYDQYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CN=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ring. One common method includes the reaction of 3-hydroxymethyl-5-methylsulfanylpyridine with dimethyl sulfate under basic conditions to introduce the dimethoxymethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name 5-Position Substituent Key Features
3-(Dimethoxymethyl)-5-iodopyridine Iodo (I) Higher molecular weight, increased halogen bonding potential
3-(Dimethoxymethyl)-5-methoxypyridine Methoxy (OCH₃) Enhanced polarity, reduced lipophilicity compared to methylsulfanyl
Target Compound Methylsulfanyl (SCH₃) Moderate lipophilicity, potential for sulfur-specific interactions

Key Observations :

  • Methylsulfanyl vs. Methoxy : The SCH₃ group increases lipophilicity (logP ~2.1) compared to OCH₃ (logP ~1.5), favoring membrane permeability in drug design .
  • Iodo Substituent : The iodo analog exhibits higher reactivity in cross-coupling reactions but may pose metabolic stability challenges due to dehalogenation .

Core Structure Modifications

Compounds with pyridine-like cores but alternative substitution patterns or fused rings include:

Triazole-Pyridine Hybrids
  • This structural complexity improves pharmacophore-fit scores (>57) for α-synuclein aggregation inhibition but reduces synthetic accessibility (6% yield in similar reactions) .
Pyrrolidine-Fused Pyridines
  • 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (): The pyrrolidine moiety introduces conformational rigidity, which may enhance selectivity in enzyme inhibition. However, the tert-butyldimethylsilyl group complicates synthesis and scalability .

Biological Activity

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both dimethoxymethyl and methylsulfanyl groups. This unique structure contributes to its reactivity and biological activity. The synthesis typically involves functionalizing the pyridine ring through reactions such as nucleophilic substitutions and oxidation processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism, leading to cell death. This mechanism is similar to that of established antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate significant inhibitory effects, comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison
Staphylococcus aureus15 µg/mLSimilar to penicillin
Escherichia coli20 µg/mLComparable to ampicillin
Pseudomonas aeruginosa25 µg/mLLess effective than ciprofloxacin

These findings highlight the potential of this compound as a candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential has also been explored through in vitro assays, focusing on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)10 µMSignificant apoptosis induction
MCF-7 (breast cancer)12 µMInhibition of cell proliferation
A549 (lung cancer)15 µMInduction of cell cycle arrest

These results indicate that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

  • Antimicrobial Screening : A study screened a library of compounds, including this compound, against Plasmodium falciparum, demonstrating significant inhibition of the parasite's lifecycle stages. The compound was noted for its ability to disrupt protein-protein interactions crucial for parasite survival, suggesting a novel mechanism of action .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound was shown to activate apoptotic pathways through caspase activation, indicating its potential as an anticancer agent. Further molecular docking studies revealed favorable binding interactions with targets involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine?

The synthesis of pyridine derivatives with dimethoxymethyl and methylsulfanyl substituents typically involves multi-step reactions. A common approach includes:

  • Step 1 : Introduction of the methylsulfanyl group via nucleophilic substitution using sodium thiomethoxide under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Functionalization at the 3-position using dimethoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol .

Q. Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
1NaSMe, DMF, 80°C65–70
2ClC(OCH₃)₂CH₃, AlCl₃, CH₂Cl₂50–55

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for dimethoxymethyl protons (δ 3.2–3.4 ppm, singlet) and methylsulfanyl (δ 2.5 ppm, singlet). Aromatic protons appear as a split pattern between δ 7.0–8.5 ppm .
    • ¹³C NMR : Confirm the dimethoxymethyl group (δ 50–55 ppm for OCH₃; δ 85–90 ppm for quaternary C) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in dimethoxymethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts or contaminants .
  • Cross-Validation : Compare with computational data (e.g., DFT-optimized structures for expected NMR shifts) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on the methylsulfanyl group’s leaving ability and steric effects from the dimethoxymethyl substituent .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions to predict reaction sites .

Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfonyl groups) impact biological activity in pyridine derivatives?

  • Case Study : Replacing -SMe with -SO₂Me increases electrophilicity, enhancing interactions with cysteine residues in enzymes. For example, sulfonyl derivatives show 10-fold higher inhibitory activity against cytochrome P450 enzymes compared to methylsulfanyl analogs .
  • SAR Table :
SubstituentTarget Enzyme (IC₅₀, μM)Reference
-SMe45.2 ± 3.1
-SO₂Me4.8 ± 0.9

Q. What experimental strategies optimize crystallization conditions for pyridine derivatives with bulky substituents?

  • Solvent Screening : Use mixtures of low-polarity (hexane) and high-polarity (DMSO) solvents to balance solubility .
  • Temperature Gradients : Slow cooling from 60°C to 4°C to promote crystal nucleation .
  • Additives : Introduce small amounts of iodine or thiourea to stabilize crystal packing .

Q. What challenges arise in detecting trace impurities in this compound, and how can they be addressed?

  • Common Impurities : Residual dimethoxymethyl chloride (≤0.5%) or oxidation byproducts (e.g., sulfoxide derivatives).
  • Detection Methods :
    • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water) to separate impurities .
    • LC-MS : Identify low-abundance contaminants via exact mass matching .

Methodological Notes

  • Crystallography : SHELX remains the gold standard for small-molecule refinement, but integrate PLATON for twin detection in complex cases .
  • Synthetic Pitfalls : The methylsulfanyl group is prone to oxidation; always use degassed solvents and reducing agents (e.g., ascorbic acid) during synthesis .

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